[3-Bromo-4-(pentyloxy)phenyl]methanamine
Description
[3-Bromo-4-(pentyloxy)phenyl]methanamine is a brominated aromatic amine characterized by a methanamine group (-CH2NH2) attached to a phenyl ring substituted with a bromine atom at the 3-position and a pentyloxy group (-OC5H11) at the 4-position. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where bromine and alkoxy substituents are common motifs for modulating pharmacokinetic properties.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
(3-bromo-4-pentoxyphenyl)methanamine |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8H,2-4,7,9,14H2,1H3 |
InChI Key |
HNOQSNZHLJWXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(pentyloxy)phenyl]methanamine typically involves the bromination of a suitable phenyl precursor followed by the introduction of the pentyloxy and methanamine groups. One common method involves the bromination of 4-(pentyloxy)phenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Bromo-4-(pentyloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with azide or cyano groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-Bromo-4-(pentyloxy)phenyl]methanamine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its ability to form covalent bonds with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-Bromo-4-(pentyloxy)phenyl]methanamine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The bromine atom and methanamine group can form covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares [3-Bromo-4-(pentyloxy)phenyl]methanamine with structurally related brominated phenyl methanamines:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | 3-Br, 4-Opentyl, CH2NH2 | C12H18BrNO | ~272.14 (calculated) | High lipophilicity; potential CNS activity |
| 3-Bromo-4-methoxybenzylamine | 3-Br, 4-OCH3, CH2NH2 | C8H10BrNO | 216.08 | Intermediate in drug synthesis; lower lipophilicity |
| (4-Bromo-3-methylphenyl)methanamine | 4-Br, 3-CH3, CH2NH2 | C8H10BrN | 200.08 | Synthesized via catalytic reduction; used in anti-metastatic studies |
| (3-bromo-4-fluorophenyl)methylamine | 3-Br, 4-F, CH2NH-C3H7 | C12H17BrFN | 274.17 | Branched alkyl chain; fluorinated analog for enhanced electronegativity |
Key Observations :
- Electronic Effects : Fluorine in (3-bromo-4-fluorophenyl)methylamine introduces strong electron-withdrawing effects, altering reactivity compared to bromine-alone analogs .
- Steric Hindrance : Branched alkyl chains (e.g., pentan-2-yl in ) may reduce enzymatic metabolism compared to linear chains.
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